1-Chlorooctane

Catalog No.
S793403
CAS No.
111-85-3
M.F
C8H17Cl
M. Wt
148.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chlorooctane

CAS Number

111-85-3

Product Name

1-Chlorooctane

IUPAC Name

1-chlorooctane

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3

InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCl

Solubility

3.29e-05 M
INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE
SOL IN MOST ORG SOLVENTS

Canonical SMILES

CCCCCCCCCl

1-Chlorooctane is an organic compound with the molecular formula C8H17ClC_8H_{17}Cl. It is classified as a primary alkyl halide, where the chlorine atom is attached to the first carbon of the octane chain. This compound is a colorless liquid at room temperature and has a boiling point of approximately 182-186 °C. The compound is known for its hydrophobic nature, making it insoluble in water but soluble in organic solvents. Its structure can be represented as follows:

text
Cl |H3C-CH2-CH2-CH2-CH2-CH2-CH2-CH3

1-Chlorooctane is primarily utilized in various

1-Chlorooctane is a flammable liquid with a moderate flash point. It is considered harmful if swallowed or inhaled and can cause skin and eye irritation. Exposure to high concentrations can cause central nervous system depression.

  • Toxicity:
    • Acute oral LD50 (rat): 2.8 g/kg (LD50: Lethal Dose 50, is the dose required to kill 50% of a test population)
  • Flammability: Flammable liquid, flash point 63 °C [].

a) Thermodynamic Studies:

One research area has employed 1-Chlorooctane in determining the excess molar enthalpies of binary mixtures. These studies involve measuring the heat released or absorbed when two liquids are mixed to understand their interactions at the molecular level. 1-Chlorooctane was used alongside 2-alkanones (ketones with a two-carbon chain) to analyze their mixing behavior. Source: Sigma-Aldrich product page for 1-Chlorooctane:

, including:

  • Nucleophilic Substitution Reactions: In these reactions, nucleophiles such as hydroxide ions or alkoxides can replace the chlorine atom. For example, when reacted with sodium hydroxide, it can produce octanol:

    C8H17Cl+NaOHC8H17OH+NaCl\text{C}_8\text{H}_{17}\text{Cl}+\text{NaOH}\rightarrow \text{C}_8\text{H}_{17}\text{OH}+\text{NaCl}
  • Elimination Reactions: Under certain conditions, 1-chlorooctane can undergo elimination reactions to form alkenes. For instance, treatment with a strong base may lead to the formation of octene:

    C8H17Cl+BaseC8H16+HCl\text{C}_8\text{H}_{17}\text{Cl}+\text{Base}\rightarrow \text{C}_8\text{H}_{16}+\text{HCl}

These reactions highlight its utility in organic synthesis and industrial applications .

1-Chlorooctane can be synthesized through several methods:

  • Direct Chlorination of Octane: This method involves the reaction of octane with chlorine gas under UV light, leading to chlorination at various positions along the carbon chain.
  • Reaction of n-Octanol with Hydrogen Chloride: A more specific method involves treating n-octanol with hydrogen chloride gas. This method typically yields high purity products and is favored for industrial applications due to its efficiency .
  • Using Phosgene: Although effective, this method poses significant safety risks due to the toxicity of phosgene gas and is less commonly employed in practice .

Studies on the interactions of 1-chlorooctane primarily focus on its reactivity with nucleophiles and electrophiles. Its reactions with various nucleophiles have been characterized, showing that it readily undergoes substitution reactions under mild conditions. Additionally, research into its vapor-phase reactions indicates that it can react with hydroxyl radicals, contributing to its environmental degradation .

1-Chlorooctane shares similarities with other alkyl halides but has unique characteristics that distinguish it from them.

Compound NameMolecular FormulaUnique Features
1-ChlorooctaneC8H17ClPrimary alkyl halide; participates in nucleophilic substitutions.
1-ChloropentaneC5H11ClShorter carbon chain; used similarly but less hydrophobic.
1-BromooctaneC8H17BrBromine atom offers different reactivity; generally more reactive than chlorine derivatives.
n-OctanolC8H18OAlcohol counterpart; does not contain halogen; more polar than 1-chlorooctane.
1-ChlorohexadecaneC16H33ClLonger carbon chain; similar applications but higher molecular weight affects properties.

This comparison illustrates how 1-chlorooctane's structure influences its chemical behavior and applications, making it particularly valuable in organic synthesis and industrial chemistry .

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

4.7

Boiling Point

181.5 °C
181.5 °C @ 760 MM HG

Flash Point

158 °F

Density

0.8738 @ 20 °C/4 °C

LogP

Log P= 4.73

Melting Point

-57.8 °C

UNII

E1047328LO

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H304 (51.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (85.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.3%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (50%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.95 mmHg
0.95 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

57214-71-8
111-85-3

Wikipedia

1-chlorooctane

Methods of Manufacturing

n-Octanol + hydrogen chloride, anhydrous (alcohol chlorination)

General Manufacturing Information

All other basic organic chemical manufacturing
Octane, 1-chloro-: ACTIVE
CMPD CONTAINING THE MONO- OR DICHLOROHYDROCARBONS AS ACTIVE INGREDIENTS ARE EFFECTIVE IN CONTROLLING COCCIDIOSIS IN DOMESTIC FOWLS. THUS, 1-CHLOROOCTANE 70 AND SURFACTANTS 30 PARTS WERE MIXED TO GIVE AN EMULSION PREPN. PREPN WAS DILUTED TO 40-100-FOLD & APPLIED TO CHICKEN HOUSES.

Dates

Modify: 2023-08-15
Li et al. Catalytic remote hydrohalogenation of internal alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00869-x, published online 31 January 2022

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